

Crystallographic Properties of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel ammonium sulfate*

Cat. No.: *B093414*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic properties of **nickel ammonium sulfate** hexahydrate, $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$. This compound, a member of the Tutton salt family of double sulfates, is of interest for its applications in various fields, including as a source of nickel ions in electroplating.^[1] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties.

Crystallographic Data Summary

Nickel ammonium sulfate hexahydrate crystallizes in the monoclinic system.^{[1][2][3]} The crystallographic data, as determined by X-ray diffraction, are summarized in the table below. It is worth noting that slight variations in the reported lattice parameters exist across different studies, which can be attributed to minor differences in experimental conditions. The space group is most commonly reported as $\text{P}2_1/\text{a}$ or its equivalent setting $\text{P}2_1/\text{c}$.^{[2][3]}

Crystallographic Parameter	Value (Grimes et al., 1963) [2][4]	Value (Gao et al., 2002)[3]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /a	P2 ₁ /c
a	9.181 Å	6.2351 Å
b	12.459 Å	12.451 Å
c	6.239 Å	9.1798 Å
α	90°	90°
β	106.95°	106.88°
γ	90°	90°
Unit Cell Volume (V)	Not explicitly stated	681.9 Å ³
Formula Units per Unit Cell (Z)	2	2
Calculated Density (D _c)	Not explicitly stated	1.924 g/cm ³

Molecular Structure and Bonding

The crystal structure of **nickel ammonium sulfate** hexahydrate consists of a complex arrangement of ions and water molecules held together by ionic and hydrogen bonds. The nickel ion (Ni^{2+}) is octahedrally coordinated by six water molecules.[1][2] These $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ complexes, along with the ammonium (NH_4^+) and sulfate (SO_4^{2-}) ions, form a stable crystalline lattice.[1] The stability of this structure is further enhanced by an extensive network of hydrogen bonds between the ammonium ions, sulfate ions, and the coordinated water molecules.[1][2]

Experimental Protocols

The determination of the crystallographic properties of **nickel ammonium sulfate** hexahydrate is primarily achieved through single-crystal X-ray diffraction (XRD). The following provides a detailed, generalized methodology for this key experiment.

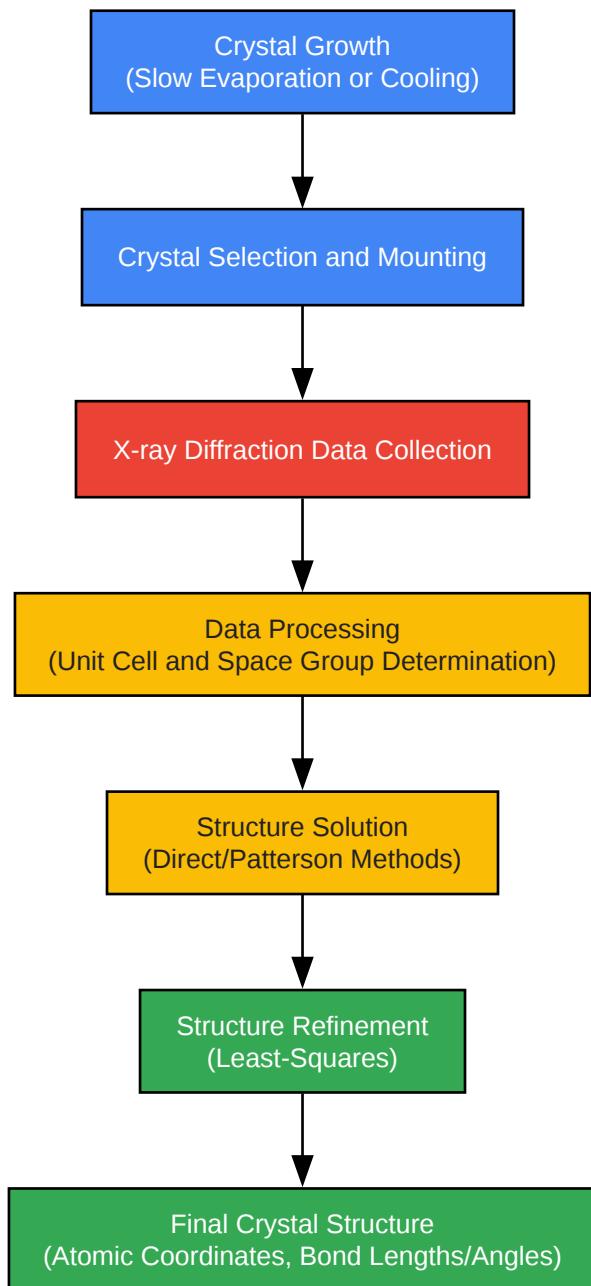
Crystal Growth

High-quality single crystals are a prerequisite for accurate XRD analysis. For **nickel ammonium sulfate** hexahydrate, crystals are typically grown from an aqueous solution by one of the following methods:

- Slow Evaporation: A saturated aqueous solution of equimolar amounts of nickel sulfate and ammonium sulfate is prepared. The solution is filtered to remove any impurities and left undisturbed in a vessel covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature. Over a period of several days to weeks, well-formed single crystals will precipitate.
- Cooling Solution Method: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the salt and inducing crystallization. [3]

Single-Crystal X-ray Diffraction (XRD) Data Collection

A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms and reduce radiation damage.


A monochromatic X-ray beam, often from a molybdenum (Mo) or copper (Cu) source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The intensities and positions of these reflections are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial structural model is then refined using a least-squares method, which iteratively adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

Crystallographic Analysis Workflow

The logical workflow for the crystallographic analysis of **nickel ammonium sulfate** hexahydrate is depicted in the following diagram.

[Click to download full resolution via product page](#)

Crystallographic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystallographic Properties of Nickel Ammonium Sulfate Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093414#what-are-the-crystallographic-properties-of-nickel-ammonium-sulfate-hexahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com